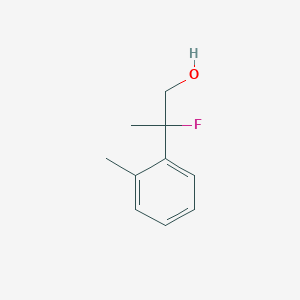
2-Bromo-5-hydrazinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H5BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-5-hydrazinylpyrimidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-bromopyrimidine with hydrazine monohydrate. The reaction is typically carried out by heating the mixture at 70°C for 72 hours. After the reaction, the mixture is diluted with water, and the resulting precipitate is filtered off and purified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-hydrazinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activity. It can be used to synthesize bioactive molecules that may have therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-hydrazinylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Bromo-5-hydrazinylpyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It has different reactivity and applications.
2-Bromo-5-hydrazinylpyridine: Another similar compound with a pyridine ring. It shares some chemical properties but differs in its biological activity and applications.
5-Bromo-2-hydrazinylpyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various reactions and form diverse products makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C4H5BrN4 |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
(2-bromopyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-4-7-1-3(9-6)2-8-4/h1-2,9H,6H2 |
Clave InChI |
QUBAGEQWVWEKKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
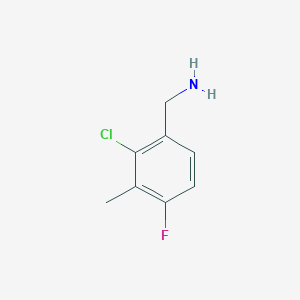
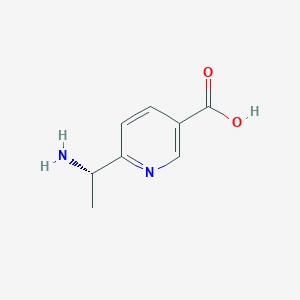

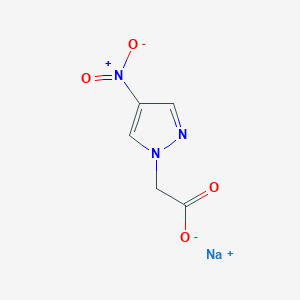
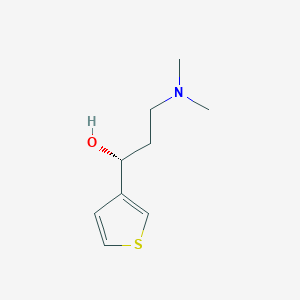
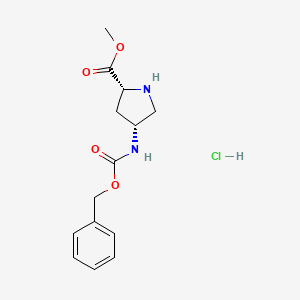

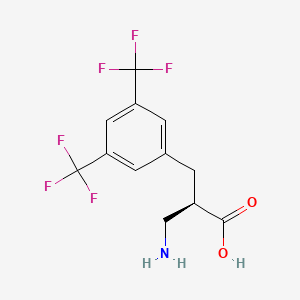
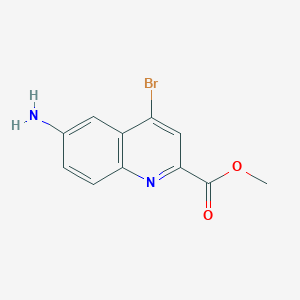

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
